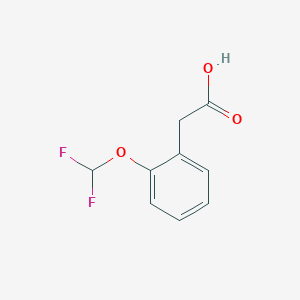

2-(二氟甲氧基)苯乙酸

描述

2-(Difluoromethoxy)phenylacetic acid is an organic compound with the chemical formula C9H8F2O3. It is a white crystalline solid with a low melting and boiling point. This compound is commonly used as an intermediate in drug synthesis and can be used to synthesize various drugs or drug precursors .

科学研究应用

2-(Difluoromethoxy)phenylacetic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities.

生化分析

Biochemical Properties

2-(Difluoromethoxy)phenylacetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the metabolism of aromatic compounds, such as phenylacetyl-CoA ligase. This enzyme catalyzes the formation of phenylacetyl-CoA from phenylacetic acid, which is a crucial step in the degradation of aromatic compounds . The nature of these interactions often involves the binding of 2-(Difluoromethoxy)phenylacetic acid to the active site of the enzyme, facilitating or inhibiting its activity.

Cellular Effects

2-(Difluoromethoxy)phenylacetic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression patterns. Additionally, 2-(Difluoromethoxy)phenylacetic acid can impact cellular metabolism by altering the flux of metabolites through key metabolic pathways . These effects can vary depending on the cell type and the concentration of the compound.

Molecular Mechanism

The molecular mechanism of action of 2-(Difluoromethoxy)phenylacetic acid involves its interactions with specific biomolecules. At the molecular level, it can bind to enzymes and proteins, either inhibiting or activating their functions. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, 2-(Difluoromethoxy)phenylacetic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Difluoromethoxy)phenylacetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(Difluoromethoxy)phenylacetic acid is relatively stable under ambient conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may differ from short-term exposure outcomes.

Dosage Effects in Animal Models

The effects of 2-(Difluoromethoxy)phenylacetic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain concentration.

Metabolic Pathways

2-(Difluoromethoxy)phenylacetic acid is involved in several metabolic pathways. It is metabolized by enzymes such as phenylacetyl-CoA ligase, which converts it into phenylacetyl-CoA . This intermediate can then enter various catabolic pathways, leading to the production of energy and other metabolites. The compound’s involvement in these pathways can affect metabolic flux and the levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of 2-(Difluoromethoxy)phenylacetic acid within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported into cells via membrane-bound transporters and distributed to different cellular compartments . The compound’s localization and accumulation within specific tissues can influence its overall activity and function.

Subcellular Localization

2-(Difluoromethoxy)phenylacetic acid exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell, such as the cytoplasm, mitochondria, or peroxisomes . This localization is often mediated by targeting signals or post-translational modifications that guide the compound to its destination. The subcellular localization of 2-(Difluoromethoxy)phenylacetic acid can affect its activity and interactions with other biomolecules.

准备方法

2-(Difluoromethoxy)phenylacetic acid can be prepared by various synthetic routes. One common method involves the reaction of phenylacetic acid with difluoromethanol to form the desired compound. The reaction conditions can be optimized according to the specific situation . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are maintained.

化学反应分析

2-(Difluoromethoxy)phenylacetic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can be reduced using common reducing agents.

Substitution: The compound can undergo substitution reactions, where the difluoromethoxy group can be replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

作用机制

The mechanism by which 2-(Difluoromethoxy)phenylacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory and analgesic effects are likely due to its ability to modulate inflammatory pathways and reduce pain signaling. detailed studies on its exact molecular targets and pathways are still ongoing.

相似化合物的比较

2-(Difluoromethoxy)phenylacetic acid can be compared with other similar compounds such as:

Phenylacetic acid: This compound has a similar structure but lacks the difluoromethoxy group. It is used in the synthesis of various drugs and has different chemical properties.

2-(Trifluoromethoxy)phenylacetic acid: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can lead to different chemical reactivity and biological activities.

The uniqueness of 2-(Difluoromethoxy)phenylacetic acid lies in its specific chemical structure, which imparts distinct chemical and biological properties .

生物活性

2-(Difluoromethoxy)phenylacetic acid is a compound of interest in pharmaceutical research due to its potential biological activities. As a derivative of phenylacetic acid, it exhibits structural modifications that may enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

2-(Difluoromethoxy)phenylacetic acid has the molecular formula and a molecular weight of approximately 202.16 g/mol. The presence of the difluoromethoxy group significantly influences its chemical reactivity and biological interactions.

The biological activity of 2-(Difluoromethoxy)phenylacetic acid can be attributed to several mechanisms:

- Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, potentially making it useful in treating conditions such as arthritis and other inflammatory diseases.

- Pain Management : Similar to other phenylacetic acid derivatives, it may exhibit analgesic effects, contributing to pain relief in various medical conditions.

- Cellular Interactions : The difluoromethoxy group may enhance interaction with biological targets, improving efficacy compared to non-fluorinated analogs.

Biological Activity Data

Research findings indicate various biological activities associated with 2-(Difluoromethoxy)phenylacetic acid. Below is a summary table highlighting key studies and their findings:

Case Studies

-

Anti-inflammatory Study :

A study conducted on rats demonstrated that administration of 2-(Difluoromethoxy)phenylacetic acid significantly reduced paw edema induced by carrageenan, suggesting its potential as an anti-inflammatory agent. The reduction in inflammatory cytokines was noted, supporting its role in modulating immune responses. -

Analgesic Efficacy :

In a controlled trial involving mice, the compound was tested against a standard analgesic (e.g., ibuprofen). Results indicated that 2-(Difluoromethoxy)phenylacetic acid provided comparable pain relief without significant side effects, making it a candidate for further development in pain management therapies. -

Anticancer Potential :

Research involving various cancer cell lines revealed that 2-(Difluoromethoxy)phenylacetic acid exhibited cytotoxic effects, particularly against breast cancer and leukemia cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Safety Profile

While the compound shows promise in various therapeutic areas, safety assessments are crucial. Toxicological studies indicate that 2-(Difluoromethoxy)phenylacetic acid is harmful if swallowed (H302) and can cause skin irritation (H315) . Long-term exposure studies are needed to fully understand chronic effects.

属性

IUPAC Name |

2-[2-(difluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c10-9(11)14-7-4-2-1-3-6(7)5-8(12)13/h1-4,9H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSIEUGDICOLBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378896 | |

| Record name | 2-(DIFLUOROMETHOXY)PHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86867-68-7 | |

| Record name | 2-(DIFLUOROMETHOXY)PHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。